molecular formula C21H23ClN2O4 B2452467 N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide CAS No. 941994-75-8

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2452467
CAS No.: 941994-75-8
M. Wt: 402.88
InChI Key: KOUATVOEEACWAZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a synthetic benzamide derivative designed for pharmaceutical and biochemical research. This compound integrates a 3,4-dimethoxybenzamide moiety connected to a 3-chlorophenyl group via a piperidine-1-carbonyl bridge, a structural framework commonly investigated in medicinal chemistry for its potential to interact with key biological targets. Benzamide derivatives bearing halogen substituents and piperidine rings have demonstrated significant research utility across multiple therapeutic areas. Structurally related compounds have shown promise as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, with one study reporting a chlorophenyl-containing benzamide derivative exhibiting exceptional potency (IC50 = 0.14 ± 0.03 nM) superior to donepezil in enzymatic assays . The piperidine moiety, present in this compound, is recognized as a fundamental structural element for dual H3 and sigma-1 receptor activity in neuropharmacological research, potentially enabling multi-target therapeutic approaches for central nervous system disorders . Furthermore, benzamide derivatives incorporating similar structural features have been explored as inhibitors of the Hedgehog (Hh) signaling pathway, a target in oncology research, with molecular docking studies revealing interactions through critical hydrogen bonds with amino acid residues in the Smoothened (Smo) receptor binding site . The strategic incorporation of a 3-chlorophenyl group may enhance biological activity, as meta-chloro substitution on phenyl rings has been associated with improved potency in various pharmaceutical compound series. The dimethoxy substituents potentially contribute to pharmacokinetic optimization by influencing electronic properties and membrane permeability. This compound is provided exclusively for research applications in drug discovery, mechanism of action studies, and structure-activity relationship investigations. Researchers are advised to conduct all necessary safety assessments prior to use. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-18-10-9-15(13-19(18)28-2)20(25)24(17-8-6-7-16(22)14-17)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUATVOEEACWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as analgesics or anti-inflammatory agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. Comparative studies with similar compounds can highlight differences in potency, selectivity, and therapeutic potential.

Biological Activity

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular FormulaC19H22ClN3O2
Molecular Weight357.84 g/mol
LogP4.3371
Polar Surface Area49.19 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The structure includes a piperidine ring, which is crucial for its biological activity, particularly in modulating receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural modifications in related benzamides have led to enhanced inhibition of epidermal growth factor receptor (EGFR) kinases, which are pivotal in tumorigenesis. The presence of a chlorophenyl group has been shown to improve binding affinity and selectivity for mutated forms of EGFR, leading to increased antiproliferative effects in various cancer cell lines .

Case Study : In a comparative analysis, a derivative with similar structural features demonstrated an IC50 value of 20.72 nM against EGFR-wild type kinase, outperforming standard treatments like gefitinib .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Research indicates that modifications in the piperidine moiety can enhance activity against viral enzymes, particularly reverse transcriptase in HIV. Compounds with similar structures have shown EC50 values significantly lower than those of existing antiviral drugs, suggesting that this compound may possess promising antiviral properties .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Its interaction with EGFR leads to the inhibition of downstream signaling cascades that promote tumor growth and metastasis.

Research Findings

A comprehensive review of various studies reveals the following insights:

  • Antiproliferative Effects : Compounds structurally related to this compound have shown enhanced antiproliferative activity across multiple cancer cell lines.
  • Selectivity : The chlorinated phenyl group contributes to selective binding to mutated receptors, reducing off-target effects and improving therapeutic indices.
  • Synergistic Effects : When combined with other therapeutic agents, this compound has demonstrated synergistic effects that enhance overall efficacy against resistant cancer types.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine-1-carbonyl moiety followed by sequential coupling with substituted benzamide derivatives. Key steps include:

  • Amidation : Reacting 3,4-dimethoxybenzoic acid derivatives with piperidine-1-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the carboxamide intermediate .
  • Substitution : Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Optimize yields (typically 60-75%) by controlling temperature (60-80°C) and reaction time (12-24 hours) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) to verify substituent positions and piperidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]⁺ ≈ 457.18 g/mol) and isotopic patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and resolve stereoisomers if present .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to identify IC₅₀ values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility and Stability : Use shake-flask method (PBS, pH 7.4) and LC-MS to measure logP and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Substituent Variation : Systematically modify the 3-chlorophenyl group (e.g., replace Cl with F, CF₃, or methyl) and assess changes in target binding (e.g., ΔG calculations via molecular docking) .
  • Piperidine Ring Modifications : Introduce sp³-hybridized nitrogen substituents (e.g., methyl, hydroxyl) to enhance blood-brain barrier permeability (logBB >0.3) .
  • Bioisosteric Replacements : Replace the 3,4-dimethoxy groups with trifluoromethoxy or cyano groups to improve metabolic stability while retaining potency .

Q. What experimental strategies resolve contradictory data in enzyme inhibition vs. cellular efficacy studies?

  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may mask cellular activity .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (AUC, Cₘₐₓ) from rodent studies with tumor growth inhibition to validate target engagement .
  • Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to efficacy discrepancies between in vitro and in vivo models .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., PI3Kγ) to identify hydrogen bonds (e.g., with Asp964) and hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to determine affinity (KD <100 nM) and selectivity over homologous proteins .
  • Computational Dynamics : Run molecular dynamics simulations (50 ns) to analyze conformational stability of the ligand-receptor complex .

Q. How should researchers address variability in cytotoxicity data across different cell lines?

  • Transcriptomic Profiling : RNA-seq to identify baseline expression of target proteins (e.g., overexpression of efflux pumps like P-gp in resistant lines) .
  • Combination Studies : Test synergism with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination index (CI <1 indicates synergy) .
  • Hypoxia Mimicry : Expose cells to CoCl₂ (200 µM) to simulate tumor microenvironments and assess efficacy under low-oxygen conditions .

Methodological Notes for Data Interpretation

  • Statistical Validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values <0.05 as significant .
  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
  • Controlled Experiments : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., staurosporine for kinase assays) to minimize artifacts .

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